N-(2-amino-9H-purin-6-yl)isoleucine

Description

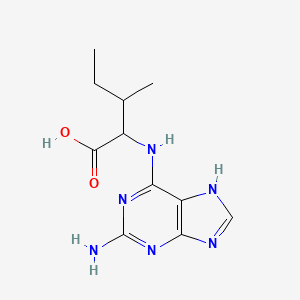

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-7H-purin-6-yl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2/c1-3-5(2)6(10(18)19)15-9-7-8(14-4-13-7)16-11(12)17-9/h4-6H,3H2,1-2H3,(H,18,19)(H4,12,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCARLICXBYTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for N 2 Amino 9h Purin 6 Yl Isoleucine

Established Synthetic Routes for Purine-Amino Acid Conjugates

The synthesis of purine-amino acid conjugates like N-(2-amino-9H-purin-6-yl)isoleucine generally relies on a combination of well-established reactions in heterocyclic and peptide chemistry. These methods typically involve the functionalization of a purine (B94841) core followed by the coupling of the amino acid moiety.

Nucleophilic Substitution Reactions in Purine Core Functionalization

A cornerstone in the synthesis of N6-substituted purine analogues is the nucleophilic aromatic substitution (SNAr) reaction on a purine scaffold. The most common precursor for this transformation is a 6-halopurine derivative, typically 2-amino-6-chloropurine. a2bchem.comnih.gov This compound serves as a versatile electrophile for the introduction of a wide range of nucleophiles at the C6 position. researchgate.netresearchgate.net

The reaction involves the displacement of the chlorine atom by the amino group of an isoleucine ester. This approach is widely documented for the synthesis of various N6-substituted purines. nih.govresearchgate.net The use of an isoleucine ester, such as the methyl or tert-butyl ester, is crucial to protect the carboxylic acid functionality and prevent its interference with the coupling reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The choice of solvent and reaction conditions, including temperature, can influence the reaction efficiency and yield.

A general representation of this synthetic approach is depicted below:

Starting Material: 2-Amino-6-chloropurine a2bchem.comnih.gov

Reagent: Isoleucine ester (e.g., L-isoleucine methyl ester)

Reaction: Nucleophilic Aromatic Substitution

Key Transformation: Formation of a C-N bond at the C6 position of the purine ring.

Subsequent deprotection of the ester group yields the final N-(2-amino-9H-purin-6-yl)isoleucine.

Peptide Coupling Strategies for Amino Acid Linkage Formation

An alternative and widely employed strategy for forming the amide bond between the purine and the amino acid is through standard peptide coupling protocols. This method involves activating the carboxylic acid of the amino acid, which then reacts with an aminopurine. However, for the synthesis of N-(2-amino-9H-purin-6-yl)isoleucine, the more common approach is the nucleophilic substitution mentioned previously.

Peptide coupling reagents are central to this strategy and are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/guanidinium salts. mdpi.comresearchgate.netbeilstein-journals.org These reagents convert the carboxylic acid into a more reactive species, facilitating its reaction with the amine.

| Coupling Reagent Class | Examples | General Features | References |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, cost-effective. Byproducts can be challenging to remove. | researchgate.net |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | High coupling efficiency, reduced racemization. | beilstein-journals.org |

| Uronium/Guanidinium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Very efficient, fast reaction times. Can sometimes lead to side reactions. | beilstein-journals.org |

While highly effective for peptide synthesis, applying these methods to directly couple an amino acid to a purine amine would require protection of other reactive sites on the purine ring. Therefore, the nucleophilic substitution of a 6-halopurine remains a more direct route for this specific conjugate.

Derivatization Strategies for Functional Probing and Bioconjugation

To investigate the mechanism of action and biological targets of N-(2-amino-9H-purin-6-yl)isoleucine, derivatization with various functional groups is often necessary. These modifications can include the attachment of reporter groups or the design of prodrugs to improve pharmacokinetic properties.

Attachment of Reporter Groups for Mechanistic Elucidation

Reporter groups, such as fluorescent dyes or biotin, can be attached to N-(2-amino-9H-purin-6-yl)isoleucine to enable its detection and visualization in biological systems. acs.orgunimi.it The attachment of these labels can be achieved through chemical modification of either the purine or the isoleucine moiety.

A common strategy involves introducing a linker with a reactive functional group, such as an amine or a carboxylic acid, onto the parent molecule. This linker can then be used to conjugate the reporter group. For instance, a linker could be attached to the N9 position of the purine ring or to a less sterically hindered position on the isoleucine side chain, provided it does not interfere with the molecule's biological activity. The choice of linker and conjugation chemistry depends on the nature of the reporter group and the desired properties of the final conjugate.

| Reporter Group | Attachment Strategy | Purpose | References |

| Fluorescent Dyes (e.g., FITC, ATTO-TAG) | Covalent linkage via an amine or carboxylic acid handle. | Visualization in cells, fluorescence polarization assays. | thermofisher.com |

| Biotin | Conjugation via an activated ester or other reactive group. | Affinity purification of binding partners, pull-down assays. | acs.org |

| Radioisotopes (e.g., 3H, 14C) | Incorporation during synthesis. | Quantitative binding studies, metabolic tracing. |

Prodrug Design Principles Focused on Bioactivation Mechanisms

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. mdpi.comnih.gov This approach can be used to improve the solubility, stability, and bioavailability of a compound. For N-(2-amino-9H-purin-6-yl)isoleucine, several prodrug strategies developed for nucleoside and nucleotide analogs could be adapted. Current time information in Bangalore, IN.researchgate.netaacrjournals.org

One prominent strategy is the ProTide (prodrug-nucleotide) approach, where the phosphate (B84403) group of a nucleotide is masked with an aryl group and an amino acid ester. Current time information in Bangalore, IN. Although N-(2-amino-9H-purin-6-yl)isoleucine is not a nucleotide, similar principles of masking polar groups could be applied. For instance, the carboxylic acid of the isoleucine moiety could be esterified to enhance cell permeability.

Another approach involves designing prodrugs that are activated by specific enzymes that are overexpressed in target tissues, such as cancer cells. frontiersin.orgacs.org For example, a prodrug could be designed to be cleaved by specific proteases or phosphatases present in the tumor microenvironment, leading to the localized release of the active compound. The bioactivation of such prodrugs is a key consideration in their design, aiming for selective release of the active compound at the desired site of action. researchgate.net

| Prodrug Strategy | Bioactivation Mechanism | Potential Advantage | References |

| Esterification of Carboxylic Acid | Hydrolysis by esterases. | Increased lipophilicity and cell permeability. | acs.org |

| Enzyme-Targeted Prodrugs | Cleavage by specific enzymes (e.g., proteases, phosphatases). | Targeted drug delivery and reduced systemic toxicity. | frontiersin.org |

| Glutathione-Activated Prodrugs | Cleavage by glutathione (B108866) S-transferases (GSTs). | Targeting cells with high glutathione levels, such as some tumor cells. | nih.gov |

Structural Biology and Biophysical Characterization of N 2 Amino 9h Purin 6 Yl Isoleucine Complexes

X-ray Crystallography of N-(2-amino-9H-purin-6-yl)isoleucine-Target Complexes

X-ray crystallography stands as a powerful technique to visualize the three-dimensional architecture of molecules at atomic resolution. Its application to complexes of N-(2-amino-9H-purin-6-yl)isoleucine with its protein targets has provided invaluable insights into the nature of their interactions.

High-Resolution Ligand-Protein Binding Modes and Induced Conformational Changes

High-resolution crystal structures have illuminated the precise binding modes of N-(2-amino-9H-purin-6-yl)isoleucine within the active sites of its target proteins. These structures reveal a network of interactions, including hydrogen bonds and hydrophobic contacts, that anchor the ligand in place. For instance, the 2-amino group and the purine (B94841) ring of the ligand are often involved in critical hydrogen bonding interactions with the protein backbone or specific amino acid side chains. uzh.ch

The binding of N-(2-amino-9H-purin-6-yl)isoleucine can also induce significant conformational changes in the target protein. uzh.ch These changes can range from subtle side-chain rearrangements to more dramatic domain movements. semanticscholar.org Such induced-fit mechanisms can be crucial for the catalytic activity of an enzyme or the signaling function of a receptor. For example, the binding of a ligand might cause a "lid" region of an enzyme to close over the active site, creating a specific environment for the chemical reaction to occur. acs.org

Structural Determinants Governing Ligand Selectivity and Affinity

The selectivity of a ligand for its target protein over other related proteins is a critical aspect of drug design. X-ray crystallography provides a structural basis for understanding this selectivity. By comparing the crystal structures of N-(2-amino-9H-purin-6-yl)isoleucine bound to different protein isoforms, researchers can identify key amino acid residues that confer selectivity. nih.gov

These "selectivity hotspots" often reside in non-conserved regions of the binding site. nih.gov For example, a subtle change in an amino acid from a bulky to a smaller residue in one isoform might create a pocket that can be exploited by the ligand for enhanced binding, while the corresponding residue in another isoform would cause a steric clash. The affinity of N-(2-amino-9H-purin-6-yl)isoleucine for its target is determined by the sum of all intermolecular forces, including hydrogen bonds, van der Waals interactions, and the hydrophobic effect. The isoleucine moiety, with its branched alkyl side chain, can make significant hydrophobic contributions to binding affinity by interacting with nonpolar pockets in the protein.

The table below summarizes key structural determinants for ligand selectivity and affinity, drawing from studies on various protein-ligand complexes.

| Structural Feature | Role in Selectivity and Affinity |

| Non-conserved residues in the binding pocket | Create unique interaction landscapes for different protein isoforms, enabling selective binding. nih.gov |

| Hydrogen bond networks | Specific hydrogen bonding patterns between the ligand and protein are crucial for high-affinity binding. |

| Hydrophobic interactions | The isoleucine side chain can engage in favorable hydrophobic interactions, contributing significantly to binding energy. |

| Shape complementarity | A high degree of shape complementarity between the ligand and the binding site is essential for tight binding. |

| Protein flexibility | The ability of the protein to adopt a specific conformation upon ligand binding can be a key determinant of affinity. nih.gov |

Solution-State Biophysical Techniques for Interaction Kinetics and Thermodynamics

While X-ray crystallography provides a static picture of the ligand-protein complex, solution-state biophysical techniques offer a dynamic view of the binding process, revealing the kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of the interaction. bris.ac.uk

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable in this regard. SPR can measure the rates at which the ligand associates and dissociates from the protein, providing a detailed kinetic profile of the interaction. ITC, on the other hand, directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG).

These thermodynamic parameters provide deeper insights into the forces driving the interaction. For example, a favorable enthalpic contribution often indicates strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution can be driven by the release of ordered water molecules from the binding interface.

Spectroscopic Investigations of Molecular Recognition (e.g., Fluorescence, UV-Vis Spectroscopy)

Spectroscopic techniques, such as fluorescence and UV-Vis spectroscopy, are powerful tools for studying molecular recognition events in real-time. nih.govresearchgate.net These methods are often used to determine binding affinities and to probe for conformational changes in the protein upon ligand binding.

Fluorescence spectroscopy is particularly sensitive to changes in the local environment of a fluorophore. If the protein contains intrinsic fluorophores like tryptophan or tyrosine residues in or near the binding site, their fluorescence properties (intensity, emission wavelength) may change upon ligand binding. Alternatively, a fluorescently labeled version of N-(2-amino-9H-purin-6-yl)isoleucine could be used. By titrating the ligand and monitoring the changes in fluorescence, one can determine the binding constant.

UV-Vis spectroscopy can also be employed to study ligand binding. nih.gov The formation of a complex between N-(2-amino-9H-purin-6-yl)isoleucine and its target protein can lead to shifts in the UV-Vis absorption spectrum of either the ligand or the protein. These spectral changes can be monitored to quantify the binding interaction. For instance, the binding of a ligand to a protein can alter the polarity of the microenvironment around a chromophore, leading to a shift in its maximum absorbance wavelength (λmax).

The following table provides an overview of how these spectroscopic techniques can be applied to study the interaction of N-(2-amino-9H-purin-6-yl)isoleucine with its target.

| Technique | Principle | Information Gained |

| Fluorescence Spectroscopy | Measures changes in the fluorescence properties of intrinsic (e.g., tryptophan) or extrinsic fluorophores upon ligand binding. | Binding affinity (Kd), stoichiometry, and conformational changes. |

| UV-Vis Spectroscopy | Monitors changes in the absorption of ultraviolet or visible light by the ligand or protein upon complex formation. nih.gov | Binding affinity (Kd) and detection of complex formation. nih.gov |

Computational and Theoretical Studies on N 2 Amino 9h Purin 6 Yl Isoleucine

Molecular Docking and Predictive Ligand-Target Interaction Mapping

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For N-(2-amino-9H-purin-6-yl)isoleucine, docking studies are instrumental in identifying potential biological targets and elucidating the specific molecular interactions that stabilize the ligand-receptor complex.

Research on analogous purine (B94841) derivatives provides a framework for understanding how N-(2-amino-9H-purin-6-yl)isoleucine might interact with protein targets. For instance, studies on purine-based inhibitors targeting enzymes like O6-alkylguanine-DNA alkyltransferase have identified key interactions within the active site. nih.govsemanticscholar.org A related purine compound was shown to interact with residues such as Cysteine 145 and Serine 159. nih.govsemanticscholar.org Similarly, docking studies of other purine analogues against kinases like Bcr-Abl and Dyrk2 have highlighted the importance of hydrogen bonds with the purine core and hydrophobic interactions with substituted side chains. nih.govresearchgate.net

When docked into a hypothetical kinase binding site, N-(2-amino-9H-purin-6-yl)isoleucine is predicted to form several key interactions:

Hydrogen Bonds: The 2-amino group and the nitrogen atoms (N1, N3, N7) of the purine ring are capable of forming critical hydrogen bonds with amino acid residues in the ATP-binding pocket, mimicking the interactions of adenine (B156593).

Hydrophobic Interactions: The isoleucine side chain, with its sec-butyl group, can engage in significant hydrophobic and van der Waals interactions with nonpolar residues in the target protein, such as Leucine (B10760876), Valine, and Isoleucine. ccsenet.org

Pi-Stacking: The aromatic purine ring can participate in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding site. nih.gov

These predicted interactions, summarized in the table below, are crucial for the binding affinity and selectivity of the compound.

Table 1: Predicted Ligand-Target Interactions for N-(2-amino-9H-purin-6-yl)isoleucine Based on Molecular Docking of Analogous Compounds

| Interaction Type | Moiety of N-(2-amino-9H-purin-6-yl)isoleucine Involved | Potential Interacting Residues in Target Protein | Reference for Interaction Type |

| Hydrogen Bond (Donor) | 2-amino group, N9-H, Isoleucine N-H | Asp, Glu, Ser, Thr, Main-chain C=O | nih.govccsenet.org |

| Hydrogen Bond (Acceptor) | Purine N1, N3, N7, Isoleucine C=O | Gln, Asn, Ser, Thr, Main-chain N-H | nih.govccsenet.org |

| Hydrophobic Interactions | Isoleucine sec-butyl side chain | Ala, Val, Leu, Ile, Pro, Met | ccsenet.org |

| π-π Stacking | Purine ring | Phe, Tyr, Trp, His | nih.gov |

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound and its target over time. MD simulations are used to assess the stability of the docked pose, explore the conformational landscape of the ligand, and analyze the dynamics of the binding process.

For N-(2-amino-9H-purin-6-yl)isoleucine, MD simulations would typically follow a successful docking study. A simulation of the ligand-protein complex submerged in a water box would be run for tens to hundreds of nanoseconds. Analysis of the simulation trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD over time suggests that the binding pose is energetically favorable and the ligand does not dissociate from the binding pocket. Studies on purine-based Bcr-Abl inhibitors have used MD to confirm the stability of the inhibitor within the kinase domain. nih.gov

Conformational Flexibility: The isoleucine side chain of N-(2-amino-9H-purin-6-yl)isoleucine has several rotatable bonds. MD simulations can explore the different conformations this side chain can adopt within the binding site and identify the most stable rotameric states.

Interaction Persistence: The hydrogen bonds and hydrophobic contacts predicted by docking can be tracked throughout the simulation. This analysis determines the percentage of simulation time each specific interaction is maintained, providing a quantitative measure of its importance for binding.

These simulations provide a more realistic and detailed understanding of the binding event, confirming the stability of key interactions and revealing the dynamic nature of the complex.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties and Reaction Mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of N-(2-amino-9H-purin-6-yl)isoleucine. These calculations provide insights into the molecule's geometry, charge distribution, and reactivity, which are fundamental to its biological activity. researchgate.net

Key parameters derived from DFT calculations include:

Optimized Geometry: DFT can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. For N-(2-amino-9H-purin-6-yl)isoleucine, this would show electron-rich regions (negative potential) around the purine nitrogens and carbonyl oxygen, which are likely hydrogen bond acceptors. Electron-deficient regions (positive potential) would be found around the amino and amide hydrogens, identifying them as hydrogen bond donors. This complements the interaction predictions from molecular docking. nih.gov

These theoretical calculations help to rationalize the observed structure-activity relationships and can guide the design of analogues with improved electronic properties for better target interaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Selectivity Relationship (SSR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that correlate with activity, QSAR models can predict the potency of newly designed compounds before they are synthesized.

To develop a QSAR model for N-(2-amino-9H-purin-6-yl)isoleucine analogues, a dataset of related purine derivatives with known inhibitory activities against a specific target would be required. nih.gov The process involves:

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its constitutional, topological, electronic, and steric properties is calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that links the descriptors to the biological activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation sets.

A successful QSAR model, often characterized by high correlation coefficients (r²) and predictive ability (Q²), can elucidate which features are critical for activity. researchgate.net For example, a model might reveal that increased hydrophobicity in the amino acid side chain or a specific electrostatic potential on the purine ring enhances potency. Structure-Selectivity Relationship (SSR) models are a variation that specifically aims to predict the selectivity of compounds for one biological target over another.

Table 2: Typical Statistical Parameters for a 3D-QSAR Model Based on Analogous Purine Inhibitors

| Statistical Parameter | Description | Typical Value | Reference |

| Q² (Cross-validated r²) | A measure of the model's internal predictive ability. | > 0.7 | researchgate.net |

| r² (Non-cross-validated r²) | A measure of the correlation between predicted and observed activities. | > 0.95 | researchgate.net |

| F-value | A statistical test of the model's significance. | > 100 | researchgate.net |

| Standard Deviation (SD) | The standard deviation of the residuals (errors in prediction). | < 0.2 | researchgate.net |

Pharmacophore Modeling and Virtual Screening for Novel Analogues

A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. For N-(2-amino-9H-purin-6-yl)isoleucine, a pharmacophore model would be constructed based on its structure and predicted interactions.

The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors (HBA): Corresponding to the purine ring nitrogens and the isoleucine carbonyl oxygen.

Hydrogen Bond Donors (HBD): Corresponding to the 2-amino group and the isoleucine amide hydrogen.

Hydrophobic (HY) Feature: Representing the sec-butyl side chain of isoleucine.

Aromatic Ring (AR): Representing the purine core.

Once developed and validated, this pharmacophore model serves as a 3D query for virtual screening. researchgate.net Large chemical databases containing millions of compounds can be rapidly searched to identify other molecules that match the pharmacophore's features. This process allows for the efficient discovery of structurally diverse compounds that are likely to bind to the same target, providing a starting point for the development of novel analogues of N-(2-amino-9H-purin-6-yl)isoleucine.

Advanced Analytical Methodologies for Research on N 2 Amino 9h Purin 6 Yl Isoleucine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification in Research Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for the analysis of N-(2-amino-9H-purin-6-yl)isoleucine in research samples. This powerful method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. thermofisher.com The LC component separates the target compound from other molecules within a complex mixture, such as plasma or cell lysate, while the MS/MS component provides definitive identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its fragmentation patterns. nih.govuni-muenchen.de

Direct analysis of polar molecules like amino acids and their derivatives can be challenging with standard reversed-phase chromatography due to poor retention. thermofisher.com However, specialized LC techniques, coupled with MS/MS, enable the rapid and robust analysis of dozens of amino acids and related compounds without the need for cumbersome derivatization steps that can introduce variability. thermofisher.com For N-(2-amino-9H-purin-6-yl)isoleucine, an LC-MS/MS method would involve optimizing the chromatographic conditions to achieve clear separation and developing a multiple-reaction monitoring (MRM) assay. In MRM, the mass spectrometer is set to detect a specific precursor ion (the intact molecule) and a corresponding product ion (a specific fragment), a transition that is unique to the compound of interest, thereby ensuring highly selective and quantifiable detection even at low concentrations. nih.gov

Given the polar nature of N-(2-amino-9H-purin-6-yl)isoleucine, arising from its amino acid and purine (B94841) moieties, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry is a particularly suitable analytical strategy. nih.govpreprints.org HILIC is a chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. nih.gov This setup is highly effective for the retention and separation of polar and ionic compounds like amino acids, nucleotides, and organic acids, which are often poorly retained in traditional reversed-phase LC. nih.govpreprints.org

HILIC-MS has emerged as a powerful tool in metabolomics for the simultaneous identification and quantification of a wide array of polar metabolites from minimal biological sample volumes. nih.govresearchgate.net The technique can successfully separate isomeric and isobaric metabolites, such as leucine (B10760876) and isoleucine, which cannot be differentiated by mass spectrometry alone, making it essential for accurate quantification. nih.govrestek.com By applying a HILIC-MS method, researchers can effectively profile the metabolic landscape of a biological sample, allowing for the precise measurement of N-(2-amino-9H-purin-6-yl)isoleucine alongside other related polar metabolites. This approach enables the study of metabolic pathways and cellular responses in a comprehensive manner. nih.govpreprints.org

For achieving the highest accuracy and precision in the quantification of N-(2-amino-9H-purin-6-yl)isoleucine via LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard is the preferred approach. scispace.comnih.gov A SIL internal standard is a version of the analyte in which one or more atoms (e.g., ¹H, ¹²C, ¹⁴N) are replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N). scispace.comsepscience.com For N-(2-amino-9H-purin-6-yl)isoleucine, an ideal internal standard would be, for example, N-(2-amino-9H-purin-6-yl)isoleucine (¹³C₆, ¹⁵N). nih.govnih.gov

This SIL analog is chemically identical to the target compound and will therefore exhibit nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. waters.com By adding a known amount of the SIL internal standard to the sample at the beginning of the workflow, it can effectively compensate for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. scispace.comwaters.com The concentration of the analyte is calculated based on the ratio of the MS signal of the native analyte to that of the SIL internal standard. This approach is considered the gold standard in quantitative bioanalysis as it corrects for potential errors that might otherwise compromise the results. scispace.comnih.gov

Table 1: Comparison of Internal Standard Types for LC-MS/MS Quantification

| Feature | Stable Isotope-Labeled (SIL) Internal Standard | Structural Analogue Internal Standard |

| Chemical Structure | Chemically identical to the analyte, differing only in isotopic composition. nih.gov | Different chemical structure but with similar physicochemical properties. scispace.com |

| Chromatography | Co-elutes with the analyte (ideally). waters.com | Elutes near the analyte but at a different retention time. |

| Matrix Effect Compensation | High; experiences the same ion suppression/enhancement as the analyte. waters.com | Partial to low; experiences different matrix effects due to different retention time. |

| Accuracy & Precision | Very high; considered the "gold standard". scispace.comnih.gov | Lower; can be acceptable if validated carefully but is more prone to error. nih.gov |

| Availability & Cost | Often custom-synthesized, expensive, and not always available. nih.gov | More readily available and less expensive. nih.gov |

Chromatographic Techniques for Chiral Purity Assessment and Stereoisomer Separation

The isoleucine component of N-(2-amino-9H-purin-6-yl)isoleucine contains two chiral centers, meaning it can exist as four different stereoisomers (L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine). As stereoisomers can have vastly different biological activities, it is critical to have analytical methods capable of separating them and assessing the chiral purity of a sample. nih.govmdpi.com

Separating the stereoisomers of N-(2-amino-9H-purin-6-yl)isoleucine requires specialized chiral chromatography techniques. One common approach is to use a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). mdpi.com These columns are packed with a chiral material, such as a cyclodextrin (B1172386) derivative, which interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com

Another effective method involves pre-column derivatization with a chiral labeling reagent. nih.govresearchgate.net In this strategy, the analyte is reacted with a chiral molecule to form diastereomers. These diastereomeric products have different physical properties and can be separated on a standard, non-chiral column (like a C18 or PBr column) coupled with mass spectrometry for detection. nih.govresearchgate.net For instance, a reagent like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) has been used successfully to separate isoleucine stereoisomers. nih.govresearchgate.net Such methods would be directly applicable to assessing the stereoisomeric composition of N-(2-amino-9H-purin-6-yl)isoleucine.

Table 2: Methodologies for Chiral Separation of Isoleucine Derivatives

| Technique | Principle | Advantages | Disadvantages |

| Chiral Stationary Phase (CSP) HPLC | Differential interaction between enantiomers and a chiral column material leads to separation. mdpi.com | Direct analysis without derivatization; can be highly effective. | Columns can be expensive; method development may be extensive. |

| Chiral Mobile Phase Additive HPLC | A chiral selector is added to the mobile phase, forming transient diastereomeric complexes with the analyte that have different affinities for the achiral column. mdpi.com | Uses standard achiral columns; flexible. | Can be less efficient; chiral additive may interfere with detection. |

| Chiral Derivatization LC-MS | Analyte is reacted with a chiral reagent to form diastereomers, which are then separated on a standard achiral column. nih.govresearchgate.net | Diastereomers are often easier to separate than enantiomers; compatible with standard LC-MS systems. researchgate.net | Requires an extra reaction step; potential for incomplete derivatization or side reactions. |

Integration into Metabolomics Research for Tracing Metabolic Fate in Biological Systems

The advanced analytical methods described above are integral to metabolomics, the large-scale study of small molecules within biological systems. nih.gov By integrating N-(2-amino-9H-purin-6-yl)isoleucine into metabolomics workflows, researchers can trace its metabolic fate and understand its impact on cellular pathways. Widely targeted metabolomics, which combines the broad screening of non-targeted methods with the accuracy of targeted methods, is particularly powerful for this purpose. nih.gov

Preclinical Mechanistic Studies and Biological System Applications of N 2 Amino 9h Purin 6 Yl Isoleucine

In Vitro Cell-Based Models for Pathway Elucidation

In vitro cell-based models are instrumental in elucidating the molecular pathways affected by N-(2-amino-9H-purin-6-yl)isoleucine. These systems allow for controlled investigation into the compound's mechanism of action at a cellular level.

Enzymatic Assays and Cellular Target Engagement Studies

The purine (B94841) scaffold is a common feature in molecules designed to interact with ATP-binding sites in enzymes, particularly kinases. Research on related purine derivatives suggests that compounds with a 2-amino-9H-purin-6-yl core are often investigated as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and signal transduction. core.ac.uk For instance, derivatives of 2,6,9-trisubstituted purines have demonstrated inhibitory activity against the Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. nih.gov The isoleucine moiety attached at the 6-position of the purine ring likely influences the compound's interaction with the target protein, potentially conferring selectivity or enhancing binding affinity through hydrophobic or hydrogen-bonding interactions within the enzyme's active site.

Cellular target engagement assays, such as the NanoBRET system, are critical for confirming that a compound interacts with its intended target within a live cell. nih.govresearchgate.net While specific data for N-(2-amino-9H-purin-6-yl)isoleucine is not detailed in the provided results, the methodology is standard for this class of compounds. Such assays would quantify the binding of the compound to its target protein, providing evidence of its ability to reach and interact with the target in a cellular context. The development of dual inhibitors, for example against NUDT5 and NUDT14, has been guided by such cellular assays. nih.govresearchgate.net

The table below summarizes the inhibitory activities of various purine derivatives against different kinases, illustrating the potential targets for compounds like N-(2-amino-9H-purin-6-yl)isoleucine.

| Compound Class | Target Kinase | Inhibitory Activity (IC50) |

| 2,6,9-trisubstituted purines | Bcr-Abl | 0.015 µM to 0.090 µM |

| Purine-based CDK inhibitors | CDK2 | 0.005 µM to 2.6 µM |

| Purine-based CDK inhibitors | CDK7 | 0.23 µM to 5 µM |

| Phenylaminopyrimidine-based inhibitors | T315I Bcr-Abl | <5 nM to 30 nM |

Mechanistic Investigations in Microbial Systems (e.g., Bacterial Metabolism and Growth)

Purine analogs can act as antimetabolites, interfering with the synthesis of nucleic acids or other essential metabolic pathways in microorganisms. The structural similarity of N-(2-amino-9H-purin-6-yl)isoleucine to endogenous purines and amino acids suggests it could disrupt bacterial growth. While specific studies on N-(2-amino-9H-purin-6-yl)isoleucine in microbial systems were not found, related purine derivatives and their metal complexes have been shown to possess antibacterial properties. researchgate.netsemanticscholar.org The mechanism of action in such cases often involves the inhibition of essential enzymes or intercalation with DNA, leading to a disruption of cellular processes. researchgate.net The isoleucine component could facilitate uptake by bacterial amino acid transporters, enhancing the compound's delivery to its intracellular target.

In Vivo Animal Models for Mechanistic Pathway Tracing (Strictly mechanistic, not efficacy/safety outcomes)

In vivo animal models are crucial for understanding how a compound like N-(2-amino-9H-purin-6-yl)isoleucine interacts with a whole biological system and for tracing the metabolic and signaling pathways it modulates. While efficacy and safety are key outcomes, these models are also used for purely mechanistic studies. For instance, purine nucleoside analogs are known to have broad antitumor activity through mechanisms that include the inhibition of DNA synthesis and induction of apoptosis. medchemexpress.com Animal models allow for the investigation of such mechanisms in a physiological context. Studies on related compounds have utilized mouse models to evaluate antinociceptive effects, providing insights into the pathways involved in pain signaling. nih.gov For a compound like N-(2-amino-9H-purin-6-yl)isoleucine, animal models could be employed to trace its metabolism, identify its distribution in various tissues, and determine its effect on specific signaling pathways through techniques like proteomic or metabolomic analysis of tissue samples.

N-(2-amino-9H-purin-6-yl)isoleucine as a Research Tool or Probe Molecule

Due to its potential to selectively interact with specific biological targets, N-(2-amino-9H-purin-6-yl)isoleucine could serve as a valuable research tool or probe molecule. Chemical probes are essential for studying the function of proteins and dissecting complex biological pathways. The development of potent and selective inhibitors for kinases, such as those based on a purine scaffold, provides researchers with tools to investigate the roles of these enzymes in health and disease. core.ac.ukacs.org For example, a selective inhibitor can be used to block the activity of a specific kinase in cell culture or animal models, allowing researchers to observe the downstream consequences and thereby deduce the kinase's function. The isoleucine side chain of N-(2-amino-9H-purin-6-yl)isoleucine could be modified with a reporter tag or a reactive group to create a more specialized probe for identifying binding partners or for use in activity-based protein profiling.

Future Research Directions and Unaddressed Academic Questions

Elucidating Novel Biological Functions and Unexplored Metabolic Pathways

A primary focus of future research will be to unravel the biological significance of N-(2-amino-9H-purin-6-yl)isoleucine. The conjugation of an amino acid to a purine (B94841) scaffold suggests a multitude of potential interactions within biological systems.

Detailed Research Findings:

Initial investigations would logically center on its potential roles as an antimetabolite, given that many purine analogues interfere with nucleic acid synthesis and metabolism. egyankosh.ac.inwikipedia.org The presence of the 2-amino group, similar to guanine (B1146940), and the N6-substitution, reminiscent of modified adenosines, positions this compound as a potential modulator of various enzymes involved in purine metabolism. wikipedia.orgyoutube.com For instance, N6-substituted adenosine (B11128) derivatives are known to play roles in cell signaling and gene expression regulation. ijbs.comnih.gov

Future studies should explore its interaction with key enzymes in the purine salvage pathway, such as adenosine deaminase and purine nucleoside phosphorylase, as modifications at the N6 position can influence substrate recognition and enzyme activity. mdpi.comed.ac.uk Moreover, the metabolic fate of this compound is a critical question. It is plausible that intracellular esterases or amidases could cleave the isoleucine moiety, releasing 2-amino-6-hydroxypurine (a guanine analogue) and isoleucine, which would then enter their respective metabolic pathways. nih.gov Alternatively, the entire conjugate could have unique metabolic transformations.

Development of Advanced and Sustainable Synthetic Strategies

The ability to efficiently and sustainably synthesize N-(2-amino-9H-purin-6-yl)isoleucine and its analogues is paramount for enabling extensive biological testing and future applications.

Detailed Research Findings:

Current synthetic approaches to similar purine-amino acid conjugates often involve multi-step procedures. nih.gov A common strategy involves the reaction of a 6-chloropurine (B14466) derivative with the amino acid ester, followed by deprotection. nih.govnih.gov Future research should focus on developing more advanced and sustainable synthetic methods. This could include chemoenzymatic strategies, which leverage the high selectivity of enzymes to form the amide bond, potentially reducing the need for protecting groups and harsh reagents. mdpi.comnih.gov One-pot multi-component reactions also present a promising avenue for improving efficiency and reducing waste. researchgate.net

Furthermore, the development of solid-phase synthesis methods could facilitate the rapid generation of a library of related compounds, where different amino acids are conjugated to the 2-aminopurine (B61359) scaffold. This would be invaluable for structure-activity relationship (SAR) studies to identify compounds with optimized biological activity.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Chemoenzymatic Synthesis | High selectivity, milder reaction conditions, reduced byproducts. mdpi.com | Identification and engineering of suitable ligases or transferases. |

| One-Pot Reactions | Increased efficiency, reduced purification steps, atom economy. researchgate.net | Optimization of reaction conditions and catalyst systems. |

| Solid-Phase Synthesis | Amenable to high-throughput synthesis for library generation. | Development of robust linker strategies and cleavage conditions. |

| Flow Chemistry | Improved safety, scalability, and process control. | Design and optimization of continuous flow reactors for purine chemistry. |

Integration of Multi-Omics Data for Systems-Level Mechanistic Understanding

To gain a comprehensive understanding of how N-(2-amino-9H-purin-6-yl)isoleucine affects cellular systems, an integrated multi-omics approach will be indispensable.

Detailed Research Findings:

By combining transcriptomics, proteomics, and metabolomics, researchers can move beyond a single-target perspective to a holistic view of the compound's impact. elifesciences.orgresearchgate.net For example, treating cells with the compound and subsequently analyzing changes in the transcriptome could reveal alterations in gene expression related to purine metabolism, cell cycle control, or stress responses. nih.gov Proteomic analysis could then identify changes in the abundance or post-translational modification state of key enzymes and regulatory proteins. nih.govnih.govacs.org

Metabolomic profiling would provide a direct readout of the metabolic consequences of the compound's introduction, identifying accumulations or depletions of specific metabolites and revealing which pathways are most affected. mdpi.com Integrating these datasets can help to construct a detailed model of the compound's mechanism of action, identifying not only its primary targets but also its downstream effects and potential off-target interactions. This systems-level understanding is crucial for predicting both efficacy and potential toxicity. nih.gov

Exploration of N-(2-amino-9H-purin-6-yl)isoleucine in Emerging Chemical Biology Research Fields

The unique structure of N-(2-amino-9H-purin-6-yl)isoleucine makes it a valuable tool for exploring new frontiers in chemical biology.

Detailed Research Findings:

One promising area is the development of chemical probes. By incorporating a "clickable" alkyne or azide (B81097) handle into the isoleucine side chain, the compound could be transformed into a probe for activity-based protein profiling (ABPP). researchgate.netacs.orgnih.gov Such probes could be used to identify and isolate the cellular targets of the compound, providing direct evidence of its binding partners. acs.orgnih.gov

Furthermore, the field of peptide-oligonucleotide conjugates (POCs) is rapidly expanding, with applications in targeted drug delivery and gene silencing. nih.govacs.orgmdpi.com N-(2-amino-9H-purin-6-yl)isoleucine could serve as a novel building block for the synthesis of purine-peptide conjugates with unique structural and functional properties. nih.gov These conjugates could be explored for their ability to interact with specific nucleic acid sequences or to be selectively delivered to certain cell types. The inherent biological activities of both the purine and amino acid components could lead to conjugates with synergistic or entirely new therapeutic properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-amino-9H-purin-6-yl)isoleucine, and how can intermediates be stabilized?

- Methodology : The compound is synthesized via a multi-step process involving:

Schiff base formation : Reacting 4-(azetidin-1-yl)benzaldehyde with tert-butyl glycinate hydrochloride in anhydrous ethanol under basic conditions (NaOH) to form intermediates .

Coupling reactions : Use methyl 2-(1-ethoxyethylideneamino)acetate to generate the purine backbone.

Purification : Silica gel column chromatography (e.g., ethyl acetate/hexane gradients) achieves >95% purity.

- Key considerations : Stabilize intermediates by maintaining anhydrous conditions and low temperatures (−20°C) to prevent hydrolysis.

Q. Which analytical techniques are most reliable for characterizing N-(2-amino-9H-purin-6-yl)isoleucine?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d6 confirm structural integrity. For example, ¹H NMR peaks at δ 8.21 (s, 1H, purine H-8) and δ 1.32 (d, 3H, isoleucine CH3) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (e.g., [M+H]<sup>+</sup> at m/z 346.1521) validates molecular weight .

- X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving tautomeric forms of the purine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Cross-validation : Combine NMR, HRMS, and X-ray data to address ambiguities (e.g., distinguishing leucine/isoleucine residues via Edman degradation or advanced mass spectrometry) .

- Statistical analysis : Use software like SAS to evaluate data reproducibility and apply mixed-effects models for batch variations .

Q. What strategies improve the stability of N-(2-amino-9H-purin-6-yl)isoleucine in biological assays?

- Storage : Lyophilize the compound and store at −80°C under argon to prevent oxidation.

- Buffering : Use phosphate-buffered saline (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze degradation .

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

- Mannich base derivatives : Synthesize analogs by introducing substituents at the purine N-9 position and test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Molecular docking : Software like AutoDock Vina predicts binding affinities to active sites, guiding rational design .

Methodological Notes

- Reproducibility : Document reagent batches (e.g., Sigma-Aldrich, ≥99% purity) and instrument calibration (e.g., Bruker NMR spectrometers) per ICMJE guidelines .

- Ethical data reporting : Disclose conflicts in spectral interpretations and provide raw data files (e.g., .dx NMR formats) for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.